4-[2-methyl-5-(1H-tetrazol-1-yl)phenoxy]butanenitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[2-methyl-5-(1H-tetrazol-1-yl)phenoxy]butanenitrile is a compound that features a tetrazole ring, which is a nitrogen-rich heterocycle. Tetrazoles are known for their diverse biological applications and are often used in medicinal chemistry due to their ability to act as bioisosteres of carboxylic acids .
Preparation Methods
The synthesis of 4-[2-methyl-5-(1H-tetrazol-1-yl)phenoxy]butanenitrile typically involves the cyclization of 5-amino-1H-tetrazole, sodium azide, and triethyl orthoformate in glacial acetic acid . Industrial production methods often rely on the in situ generation of hydrazoic acid through activation of the azide by metals or strong Lewis acids .
Chemical Reactions Analysis
4-[2-methyl-5-(1H-tetrazol-1-yl)phenoxy]butanenitrile undergoes various types of chemical reactions, including:
Oxidation: Tetrazoles are generally resistant to oxidation due to their low HOMO energy.
Reduction: Reduction reactions can be performed under mild conditions using common reducing agents.
Substitution: Substitution reactions often involve nucleophilic substitution at the tetrazole ring.
Common reagents used in these reactions include sodium azide, triethyl orthoformate, and various reducing agents. Major products formed from these reactions include substituted tetrazoles and other nitrogen-containing heterocycles .
Scientific Research Applications
4-[2-methyl-5-(1H-tetrazol-1-yl)phenoxy]butanenitrile has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 4-[2-methyl-5-(1H-tetrazol-1-yl)phenoxy]butanenitrile involves its interaction with enzymes and receptors through non-covalent interactions. The tetrazole ring can form hydrogen bonds and other interactions with amino acid residues in the active sites of enzymes, leading to various biological effects .
Comparison with Similar Compounds
Similar compounds to 4-[2-methyl-5-(1H-tetrazol-1-yl)phenoxy]butanenitrile include:
- 2-methyl-5-(1H-tetrazol-1-yl)aniline
- 5-(4-(2H-tetrazol-5-yl)phenoxy)isophthalic acid
- 1,2,4,5-tetra(1H-imidazol-1-yl)benzene
These compounds share the tetrazole ring structure but differ in their substituents and overall molecular architecture. The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C12H13N5O |
---|---|
Molecular Weight |
243.26 g/mol |
IUPAC Name |
4-[2-methyl-5-(tetrazol-1-yl)phenoxy]butanenitrile |
InChI |
InChI=1S/C12H13N5O/c1-10-4-5-11(17-9-14-15-16-17)8-12(10)18-7-3-2-6-13/h4-5,8-9H,2-3,7H2,1H3 |
InChI Key |
QLHCMPWNPJDIFX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)N2C=NN=N2)OCCCC#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.